molecular formula C30H25BrN2O5 B11955229 Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 780814-46-2

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11955229
CAS No.: 780814-46-2
M. Wt: 573.4 g/mol
InChI Key: GVRWUKSJILRZPD-UHFFFAOYSA-N
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Description

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a polycyclic aromatic compound featuring a pyrrolo-phenanthroline core functionalized with a 4-bromobenzoyl group at position 11 and diisopropyl ester groups at positions 9 and 10. The bromine substituent introduces steric bulk and electron-withdrawing effects, which influence reactivity, solubility, and intermolecular interactions. This compound belongs to a broader class of derivatives synthesized via 1,3-dipolar cycloaddition reactions between phenanthrolinium ylides and acetylenic diesters .

Properties

CAS No.

780814-46-2

Molecular Formula

C30H25BrN2O5

Molecular Weight

573.4 g/mol

IUPAC Name

dipropan-2-yl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C30H25BrN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3

InChI Key

GVRWUKSJILRZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3

Origin of Product

United States

Preparation Methods

The synthesis of diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolo[1,2-a][1,10]phenanthroline with 4-bromobenzoyl chloride in the presence of a base, followed by esterification with isopropanol . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yields.

Chemical Reactions Analysis

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of appropriate solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

The table below compares key derivatives with varying substituents on the benzoyl group:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Properties Melting Point (°C) Predicted Collision Cross Section (Ų, [M+H]+)
4-Fluorobenzoyl () C₃₀H₂₅FN₂O₅ 512.53 Electron-withdrawing, small N/A 222.2
4-Biphenylylcarbonyl () C₃₄H₂₆N₂O₅ 542.59 Bulky, aromatic N/A N/A
3-Nitrobenzoyl () C₃₀H₂₅N₃O₇ 539.54 Strong electron-withdrawing 229–232 N/A
4-Chlorobenzoyl () C₂₆H₁₇ClN₂O₅ 472.88 Moderate electron-withdrawing N/A N/A
4-Methylbenzoyl () C₃₂H₂₈N₂O₅ 532.58 Electron-donating N/A N/A

Key Observations:

  • Electron Effects : Nitro and halogen (F, Cl, Br) groups enhance electrophilicity, making these derivatives more reactive in polar reactions. The 4-methylbenzoyl derivative (electron-donating) may exhibit reduced reactivity compared to bromo or nitro analogs .
  • Thermal Stability : The 3-nitrobenzoyl derivative (mp 229–232°C) shows higher thermal stability than less polar analogs, likely due to strong intermolecular dipole interactions .

Structural and Crystallographic Insights

X-ray crystallography of the 4-phenylbenzoyl analog () reveals significant helical distortion (~20° angle between pyrrole and pyridine rings). This distortion is attributed to steric clashes from bulky substituents, which may influence packing efficiency and material properties .

Biological Activity

Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C30H25BrN2O5
  • Molecular Weight : 563.44 g/mol
  • CAS Number : 882865-85-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound is believed to bind to specific proteins and nucleic acids, influencing their structure and function. This interaction can modulate cellular pathways and potentially lead to therapeutic effects.

Key Mechanisms:

  • Protein Binding : The compound may act as a ligand for certain receptors or enzymes, altering their activity.
  • Nucleic Acid Interaction : It can intercalate into DNA or RNA structures, affecting transcription and replication processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells, preventing their proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Study: Breast Cancer Cell Lines

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in:

  • A significant reduction in cell viability (IC50 = 5 µM).
  • Increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureBiological Activity
Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylateStructureModerate anticancer activity
Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylateStructureLow cytotoxicity

The bromine substitution in Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline enhances its reactivity compared to chlorinated or methylated analogs.

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